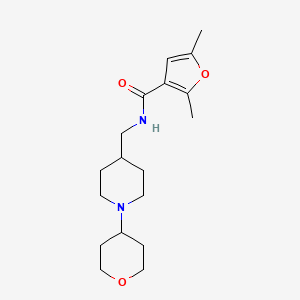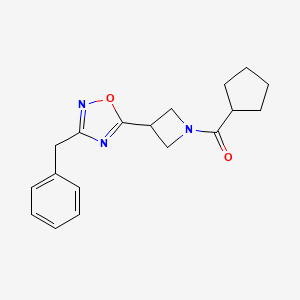
(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(cyclopentyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(cyclopentyl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the oxadiazole family and is known for its unique chemical structure and properties. In
Mechanism of Action
The mechanism of action of (3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(cyclopentyl)methanone is not fully understood. However, studies have shown that it works by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. This inhibition leads to a decrease in inflammation, cell proliferation, and bacterial growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(cyclopentyl)methanone have been extensively studied. It has been shown to have significant anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to have anti-cancer effects by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, it has been shown to have antibacterial effects by inhibiting the growth of various bacterial strains.
Advantages and Limitations for Lab Experiments
The advantages of using (3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(cyclopentyl)methanone in lab experiments include its unique chemical structure and properties, its potential applications in various fields of scientific research, and its ability to inhibit the activity of certain enzymes and proteins. However, the limitations of using this compound include its complex synthesis method, its potential toxicity, and the need for further studies to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for the study of (3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(cyclopentyl)methanone. These include further studies to fully understand its mechanism of action, its potential applications in the treatment of neurological disorders, and its potential use as an anti-cancer and anti-bacterial agent. Additionally, future studies should focus on developing more efficient and cost-effective synthesis methods for this compound. Finally, more studies are needed to fully understand the potential side effects and toxicity of this compound.
Synthesis Methods
The synthesis of (3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(cyclopentyl)methanone is a multi-step process that involves the use of various reagents and catalysts. The first step involves the preparation of the oxadiazole ring by reacting 3-aminobenzoic acid with hydrazine hydrate and acetic anhydride. The resulting product is then reacted with benzyl chloride to obtain the benzyl-substituted oxadiazole. In the final step, the benzyl-substituted oxadiazole is reacted with cyclopentanone in the presence of a Lewis acid catalyst to obtain (3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(cyclopentyl)methanone.
Scientific Research Applications
(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(cyclopentyl)methanone has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have significant anti-inflammatory, anti-cancer, and anti-bacterial properties. This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-cyclopentylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c22-18(14-8-4-5-9-14)21-11-15(12-21)17-19-16(20-23-17)10-13-6-2-1-3-7-13/h1-3,6-7,14-15H,4-5,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHVRLFAJDIWFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CC(C2)C3=NC(=NO3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(cyclopentyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]benzamide](/img/structure/B2881042.png)
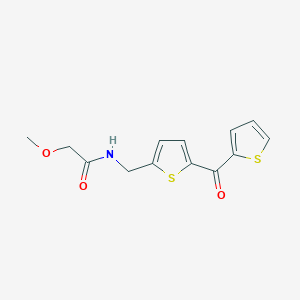


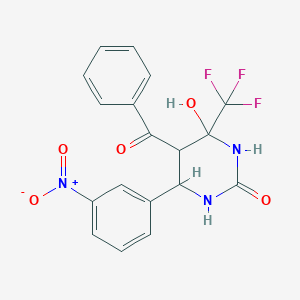
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propionamide](/img/structure/B2881050.png)
![N-(4-chlorophenyl)-2-hydroxy-2-methyl-3-[(4-methylphenyl)sulfonyl]propanamide](/img/structure/B2881051.png)
![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2881052.png)
![ethyl 1-{2-[(4-isopropylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2881057.png)
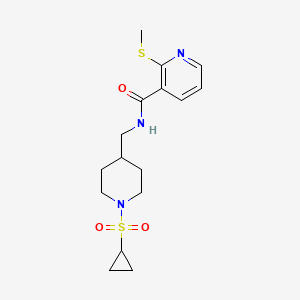
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(pyridin-3-yloxy)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2881062.png)
